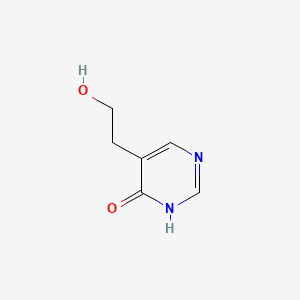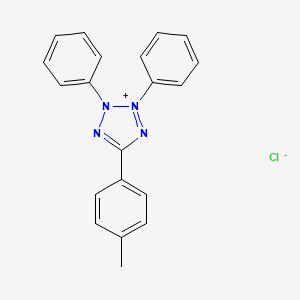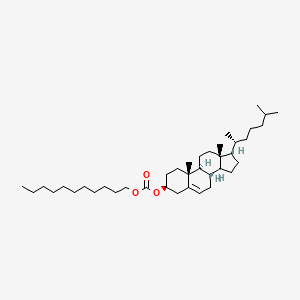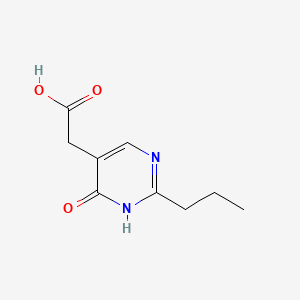
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyethyl group at the 5-position and a hydroxyl group at the 4-position Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural products, including nucleic acids and vitamins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 4-chloropyrimidine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with the hydroxyethyl group.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with ethylene oxide can yield this compound. This reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-Hydroxyethyl)pyrimidin-4-one.
Reduction: The compound can be reduced to form 5-(2-Hydroxyethyl)pyrimidin-4-amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)pyrimidin-4-one
Reduction: 5-(2-Hydroxyethyl)pyrimidin-4-amine
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
科学研究应用
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The hydroxyethyl and hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. Additionally, the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
相似化合物的比较
Similar Compounds
2-Aminopyrimidin-4-one: This compound has a similar pyrimidine core but with an amino group at the 2-position and a carbonyl group at the 4-position.
5-Hydroxypyrimidine: This compound has a hydroxyl group at the 5-position but lacks the hydroxyethyl group.
4-Hydroxypyrimidine: This compound has a hydroxyl group at the 4-position but lacks the hydroxyethyl group.
Uniqueness
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxyethyl and hydroxyl groups, which can enhance its solubility and reactivity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
19144-69-5 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.142 |
IUPAC 名称 |
5-(2-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-5-3-7-4-8-6(5)10/h3-4,9H,1-2H2,(H,7,8,10) |
InChI 键 |
SJMKHZLFYQROEY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=N1)CCO |
同义词 |
5-Pyrimidineethanol, 4-hydroxy- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)
![(1R,6S,10R,11R,14S,16R,19R,20S,21S,24S)-14,24-dihydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one](/img/structure/B579125.png)
![[(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B579130.png)
![dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate]](/img/new.no-structure.jpg)
![1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579134.png)
![spiro[4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3]oxazine-1,1'-cyclopentane]](/img/structure/B579135.png)

![3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579138.png)



